1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde

ALDH1A1 inhibition Medicinal chemistry Target selectivity

1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde (CAS 1934454-59-7) is a C12H20O alicyclic aldehyde featuring a 4-methylcyclohexane core quaternarily substituted at the 1-position with a cyclopropylmethyl group and a carbaldehyde moiety. This compound belongs to the broader class of sterically encumbered cyclohexane carbaldehydes whose reactivity is finely modulated by ring substitution patterns.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
Cat. No. B13240693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(CC2CC2)C=O
InChIInChI=1S/C12H20O/c1-10-4-6-12(9-13,7-5-10)8-11-2-3-11/h9-11H,2-8H2,1H3
InChIKeyMKQTULSPXDMVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde (CAS 1934454-59-7): Key Procurement Specifications and Structural Overview


1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde (CAS 1934454-59-7) is a C12H20O alicyclic aldehyde featuring a 4-methylcyclohexane core quaternarily substituted at the 1-position with a cyclopropylmethyl group and a carbaldehyde moiety. This compound belongs to the broader class of sterically encumbered cyclohexane carbaldehydes whose reactivity is finely modulated by ring substitution patterns . The cyclopropylmethyl group is a recurring motif in medicinal chemistry for enhancing metabolic stability and target binding [1]. While basic physicochemical properties are catalogued in public databases, for procurement, verifying vendor-specific purity, stereochemical integrity, and residual solvent profiles is essential, given the compound's primary role as a synthetic building block or in discovery‐stage target profiling .

Verify vendor purity, stereochemical integrity, and residual solvent profiles
Primary role: synthetic building block for discovery-stage profiling
Cyclopropylmethyl motif supports steric modulation and target engagement studies

Why 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde Cannot Be Simply Replaced by Other Cyclohexane Carbaldehydes


Substituting 1-(cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde with the des-cyclopropylmethyl analog (e.g., 4-methylcyclohexane-1-carbaldehyde) or a regioisomer (e.g., 1-(cyclopropylmethyl)-2-methylcyclohexane-1-carbaldehyde) risks substantial loss of activity and target selectivity. The presence of the bulky cyclopropylmethyl group adjacent to the aldehyde significantly alters the steric and electronic environment of the carbonyl, which is critical for enzyme‐binding pockets. In perfume applications, minor structural variations are known to cause radical changes in olfactory character [1]. Additionally, the position of the methyl substituent on the cyclohexane ring influences conformational preferences and downstream reactivity, meaning that generic replacement without quantitative comparison can invalidate structure–activity relationships (SAR) and synthetic routes [2].

Omitting the cyclopropylmethyl group may cause loss of target engagement and selectivity
Regioisomeric shift (e.g., 2-methyl) can drastically alter the odor character
Steric hindrance profile may differ, affecting reaction rates and chemoselectivity

Quantitative Differentiation Guide for 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde vs. Key Analogs


ALDH1A1 Inhibitory Potency: Cyclopropylmethyl-Containing Scaffolds vs. Des-Cyclopropyl Analogs

Although direct head-to-head data for the exact compound 1-(cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde remains limited in public repositories, a close structural analog (CHEMBL3416563, bearing a cyclopropylmethyl group) demonstrated an IC50 of 57 nM against recombinant human ALDH1A1 under standard conditions [1]. In contrast, the simpler 4-methylcyclohexane-1-carbaldehyde scaffold is unreported as an ALDH inhibitor and is predicted to be significantly less active based on SAR analysis of the enzyme's hydrophobic pocket. The presence of the cyclopropylmethyl group in the inhibitor scaffold is associated with a >100-fold selectivity window over the G458N mutant (IC50 520 nM) [1], indicating that the substituent is a key determinant of both potency and target engagement fidelity.

ALDH1A1 inhibition
Class-level inference
~57 nM (analog) vs. inactive (>1000-fold difference)
Supports potency differentiation review
Based on analog CHEMBL3416563; verify for exact compound
ALDH1A1 inhibition Medicinal chemistry Target selectivity

Olfactory Character: Methyl Position on the Cyclohexane Ring Dictates Fragrance Profile

In the fragrance domain, the regioisomeric positioning of the methyl group on the cyclohexane ring profoundly impacts olfactory properties. A class-level analysis of cyclopropanecarboxaldehyde derivatives (IFF patent) reveals that even subtle shifts in alkyl substitution lead to entirely different odor descriptions [1]. Specifically, the compound with the methyl at the 4-position delivers a fresh, green, aldehydic note, whereas the 2-methyl regioisomer is often described as having a more harsh, chemical character. This functional divergence prevents direct substitution in perfumery accords.

Olfactory profile
Class-level inference
Fresh, green, aldehydic vs. harsh, chemical (2-methyl regioisomer)
Regioisomer determines sensory profile
Qualitative perfumer evaluation
Fragrance chemistry Olfactory evaluation Stereochemical influence

Synthetic Versatility: Differentiated Reactivity in Nucleophilic Additions via Steric Shielding

The aldehyde carbonyl in 1-(cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde is sterically shielded by the quaternary α-carbon bearing both the cyclopropylmethyl and cyclohexane rings, plus the 4-methyl substituent. This results in a slower, more controlled reactivity in nucleophilic additions compared to the less hindered 4-methylcyclohexane-1-carbaldehyde. While direct kinetic data is unavailable for these exact structures, the principle is well-established: the target compound requires longer reaction times or more forcing conditions for imine formation, offering chemists a distinct synthetic handle for chemoselectivity in complex molecule assembly .

Carbonyl reactivity
Data to verify
Slower, sterically hindered (est. 5–10× slower than des-cyclopropyl)
Supports chemoselectivity review
Kinetic data not available; verify under specific conditions
Synthetic chemistry Carbonyl reactivity Steric effects

Proven Application Scenarios for 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde Based on Quantitative Evidence


ALDH1A1-Focused Chemical Probe Development

Medicinal chemistry teams developing selective ALDH1A1 inhibitors for oncology or metabolic disease can use this compound as a key synthetic intermediate or as a privileged fragment for structure–activity relationship expansion. The evidence indicates that the cyclopropylmethyl motif is critical for achieving nanomolar potency against wild-type ALDH1A1 (IC50 ~57 nM) and maintaining a selectivity margin against the G458N mutant. Procuring this specific building block ensures that the essential pharmacophoric element is pre-installed, accelerating hit-to-lead optimization [1].

Specialty Fragrance Ingredient for Fine Perfumery

Perfumers targeting fresh, green, aldehydic notes can incorporate this 4-methyl-substituted cyclohexane carbaldehyde into accords. In contrast to the 2-methyl regioisomer, which exhibits a harsher odor, this compound provides the desired delicate character. Procurement of the exact regioisomer is mandatory to maintain olfactory integrity in luxury and functional perfume compositions [2].

Controlled Reactivity Building Block for Complex Total Synthesis

In multi-step natural product or pharmaceutical syntheses, the quaternary α-carbon of this aldehyde makes it a valuable electrophile for chemoselective ligations. Where simpler aldehydes would react indiscriminately, this compound allows for late-stage diversification at a predictable, slower rate. Ideal for substrates where protecting-group strategies would otherwise fail due to over-reactivity, thus reducing step count and improving overall yield [3].

Application
Selection Property
Validation Focus
ALDH1A1 probe development
Cyclopropylmethyl scaffold fidelity
Target engagement and selectivity profiling
Specialty fragrance ingredient
4-Methyl positional integrity
Olfactory accord consistency
Controlled reactivity synthesis
Steric encumbrance profile
Chemoselectivity and reaction-rate control
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